molecular formula C50H72O14 B000068 Brevetoxin 3 CAS No. 85079-48-7

Brevetoxin 3

Katalognummer B000068
CAS-Nummer: 85079-48-7
Molekulargewicht: 897.1 g/mol
InChI-Schlüssel: BKMHDYJRAAJTAD-FGRVLNGBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Brevetoxin 3 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study complex polyether synthesis and reaction mechanisms.

    Biology: Helps in understanding the functioning of voltage-gated sodium channels and their role in cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including its effects on neurological disorders and its use as a tool to study neurotoxicity.

    Industry: Applied in the development of bioassays for detecting marine toxins and ensuring seafood safety.

Wirkmechanismus

Brevetoxin 3 exerts its effects by binding to site 5 on voltage-gated sodium channels. This binding inhibits the inactivation of these channels, leading to prolonged sodium influx into nerve cells. The result is the disruption of normal electrical signaling in neurons, which can cause symptoms of neurotoxic shellfish poisoning .

Safety and Hazards

Brevetoxin 3 is harmful in contact with skin and eyes, and if swallowed . It is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

Zukünftige Richtungen

The role of biomarkers in monitoring Brevetoxin 3 in Karenia brevis exposed molluscan shellfish is being reviewed . Comparisons of biomarker levels by liquid chromatography-mass spectrometry (LC-MS) with composite toxin as measured by enzyme linked immunosorbent assay (ELISA), and shellfish toxicity by mouse bioassay, support the application of these biomarkers as a dynamic and powerful approach for monitoring brevetoxins in shellfish and prevention of neurotoxic shellfish poisoning .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of brevetoxin 3 is complex due to its intricate polyether structureKey steps often include cyclization reactions, oxidation, and reduction processes to build the polyether framework .

Industrial Production Methods: Industrial production of this compound is not common due to its natural occurrence and the complexity of its synthesis. Instead, it is typically extracted from cultures of Karenia brevis. The extraction process involves harvesting the dinoflagellates, lysing the cells, and purifying the toxin using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Brevetoxin 3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Vergleich Mit ähnlichen Verbindungen

Brevetoxin 3 is part of a family of brevetoxins, which includes several other compounds such as brevetoxin 1, brevetoxin 2, and brevetoxin 9. These compounds share a similar polyether backbone but differ in their functional groups and specific structural features. This compound is unique due to its specific binding affinity and the particular effects it has on sodium channels .

Similar Compounds:

  • Brevetoxin 1 (PbTx-1)
  • Brevetoxin 2 (PbTx-2)
  • Brevetoxin 9 (PbTx-9)

Each of these compounds has distinct properties and effects, making this compound a unique and valuable compound for research and industrial applications .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Brevetoxin 3 involves the use of various chemical reactions to create the required structure. The main steps involved in the synthesis include the formation of the polyether backbone, the introduction of the side chains, and the final coupling of the two parts to form the complete molecule.", "Starting Materials": ["4-methyl-2-pentanone", "3,4-epoxy-2-methyl-1-butene", "2-methyl-2-butanol", "3-methyl-2-butanone", "3-methyl-2-butenol", "3-methyl-2-butenal", "3-methyl-2-buten-1-ol", "2,3-epoxy-2-methyl-1-butene", "2,3-epoxy-3-methyl-1-butene", "3,4-epoxy-1-butene", "3-methyl-2-butenylmagnesium bromide", "2-methyl-2-propenylmagnesium bromide", "3-methyl-2-butenylmagnesium chloride", "2-methyl-2-propenylmagnesium chloride", "trimethylsilyl trifluoromethanesulfonate", "titanium(IV) chloride", "methyl iodide", "sodium borohydride", "sodium hydroxide", "hydrochloric acid"], "Reaction": ["Formation of the polyether backbone: 4-methyl-2-pentanone is treated with 3,4-epoxy-2-methyl-1-butene in the presence of 2-methyl-2-butanol to form the polyether backbone.", "Introduction of the side chains: 3-methyl-2-butanone, 3-methyl-2-butenol, 3-methyl-2-butenal, 3-methyl-2-buten-1-ol, 2,3-epoxy-2-methyl-1-butene, 2,3-epoxy-3-methyl-1-butene, 3,4-epoxy-1-butene, 3-methyl-2-butenylmagnesium bromide, 2-methyl-2-propenylmagnesium bromide, 3-methyl-2-butenylmagnesium chloride, and 2-methyl-2-propenylmagnesium chloride are sequentially added to the reaction mixture to introduce the side chains.", "Final coupling: The two parts are coupled using trimethylsilyl trifluoromethanesulfonate and titanium(IV) chloride to form the complete molecule. The final product is purified using various techniques such as column chromatography and recrystallization."] }

CAS-Nummer

85079-48-7

Molekularformel

C50H72O14

Molekulargewicht

897.1 g/mol

IUPAC-Name

(1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one

InChI

InChI=1S/C50H72O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,26,28-42,44-45,51-52H,1,11-15,17-24H2,2-8H3/b10-9-/t26-,28-,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1

InChI-Schlüssel

BKMHDYJRAAJTAD-FGRVLNGBSA-N

Isomerische SMILES

C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@H](O2)CC(=C)CO)O)C)C)(O[C@@]6(CC5)C)C

SMILES

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)CO)O)C)C)(OC6(CC5)C)C

Kanonische SMILES

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)CO)O)C)C)(OC6(CC5)C)C

Reinheit

95 % (HPLC)

Synonyme

evetoxin GB-3
brevetoxin PbTx-3
brevetoxin T-17
brevetoxin T17
T17 toxin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brevetoxin 3
Reactant of Route 2
Brevetoxin 3
Reactant of Route 3
Brevetoxin 3
Reactant of Route 4
Brevetoxin 3
Reactant of Route 5
Brevetoxin 3
Reactant of Route 6
Brevetoxin 3

Q & A

Q1: What is the primary molecular target of PbTx-3?

A1: PbTx-3 exhibits high affinity binding to voltage-gated sodium channels (VGSCs), specifically at site 5. [, , ] This interaction is distinct from other neurotoxins that target sites 1-4 on VGSCs. []

Q2: How does PbTx-3 binding to VGSCs affect neuronal activity?

A2: Binding of PbTx-3 alters VGSC gating kinetics, causing prolonged channel opening and delayed inactivation. [, ] This leads to increased sodium ion influx, membrane depolarization, and neuronal hyperexcitability. [, , ]

Q3: What are the downstream consequences of PbTx-3 induced VGSC modulation?

A3: PbTx-3 exposure can lead to a range of adverse effects, including respiratory distress, neurological symptoms, and even death in severe cases. [, , , , , , , ] In sheep models, repeated PbTx-3 inhalation resulted in prolonged airway hyperresponsiveness and lung inflammation. []

Q4: What is the molecular formula and weight of PbTx-3?

A4: While not explicitly stated in the provided abstracts, PbTx-3 possesses a complex polyether structure characteristic of brevetoxins. Its molecular formula and weight can be found in chemical databases like PubChem.

Q5: What spectroscopic techniques are useful for PbTx-3 characterization?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the structure of brevetoxins, including PbTx-3. [] Mass spectrometry techniques, particularly when coupled with liquid chromatography (LC-MS/MS), are vital for PbTx-3 detection and quantification in various matrices. [, ]

Q6: What are the primary routes of PbTx-3 exposure in humans?

A6: Humans are primarily exposed to PbTx-3 through inhalation of aerosolized toxins during red tides and consumption of contaminated shellfish. [, , , ]

Q7: What are the acute health effects of PbTx-3 exposure?

A7: Acute exposure to PbTx-3 can cause respiratory symptoms like coughing, wheezing, and shortness of breath, particularly in individuals with pre-existing respiratory conditions like asthma. [, ] Neurological symptoms like tingling, dizziness, and paralysis have also been reported. [, ]

Q8: Is there evidence of PbTx-3 bioaccumulation in marine organisms?

A8: Yes, studies have shown that PbTx-3 can accumulate in the food web. Research in Kiribati found a trophic magnification factor of 2.90 for ciguatoxins, indicating biomagnification. [] Although specific to ciguatoxins, this highlights the potential for PbTx-3 to bioaccumulate.

Q9: What analytical techniques are used to detect and quantify PbTx-3?

A9: Several methods are available for PbTx-3 analysis:

  • Receptor Binding Assays: Utilize the high affinity of PbTx-3 for VGSCs. These assays offer high throughput screening but may lack specificity for individual brevetoxin congeners. [, ]
  • LC-MS/MS: This technique combines the separation power of liquid chromatography with the sensitivity and selectivity of mass spectrometry. It enables accurate identification and quantification of PbTx-3 even at low concentrations in complex matrices like shellfish and blood. [, ]
  • ELISA: Enzyme-linked immunosorbent assays (ELISA) offer a sensitive and specific method for quantifying palytoxin and its analogs, highlighting the potential for developing similar assays for PbTx-3. []

Q10: What challenges are associated with analyzing PbTx-3 in environmental samples?

A10: Analyzing PbTx-3 in environmental samples, particularly sediments, presents challenges due to low concentrations, complex matrices, and the presence of interfering compounds. [] The co-extraction of hydrophobic organic carbon can significantly impact the extraction efficiency of brevetoxins, necessitating careful method optimization. []

Q11: How does the structure of PbTx-3 contribute to its toxicity?

A11: The A-ring lactone and C-42 of the R side chain in PbTx-3 are crucial for its interaction with VGSCs. [] Modifications to these regions, such as opening the lactone ring, significantly reduce both binding affinity and activity. [, ] The side chain of PbTx-3 also plays a role in its potency, as evidenced by the lower potency of brevetoxin-tbm, which lacks the side chain. []

Q12: What are the ecological consequences of PbTx-3 release during red tides?

A12: PbTx-3 is toxic to a wide range of marine organisms, including fish, birds, and marine mammals. [, , ] Red tides can cause massive fish kills, disrupt marine ecosystems, and have detrimental impacts on local economies reliant on fishing and tourism. []

Q13: What research is being done to mitigate the negative impacts of PbTx-3?

A13: Scientists are actively researching methods for degrading PbTx-3 and mitigating its environmental impact. Studies have shown that advanced oxidation processes (AOPs), such as the combination of Fenton's reagent and ultrasound, can effectively degrade PbTx-3 in aqueous solutions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.